molecular formula C10H11FN4 B6650259 N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine

Cat. No.: B6650259
M. Wt: 206.22 g/mol
InChI Key: VQVZPRUOKDHSPD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-15-10(13-7-14-15)12-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZPRUOKDHSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-methyl-1,2,4-triazol-3-amine
  • N-(4-fluorophenyl)-2-furamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-methyl-1,2,4-triazol-3-amine stands out due to its unique combination of a fluorophenyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic applications compared to other similar compounds .

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